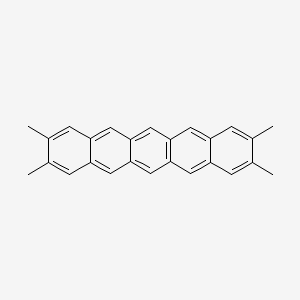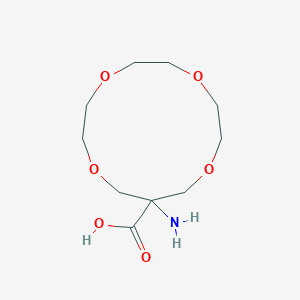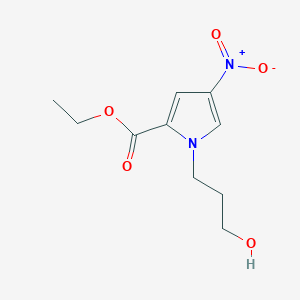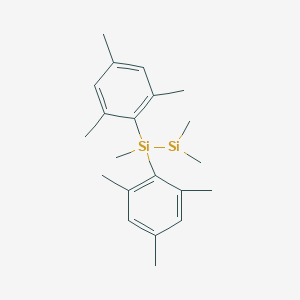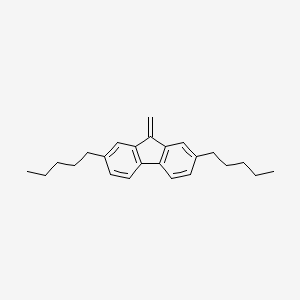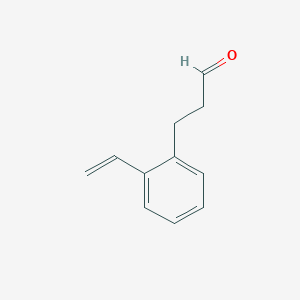
Benzenepropanal, 2-ethenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenepropanal, 2-ethenyl-, also known as 2-ethenylbenzenepropanal, is an organic compound with the molecular formula C11H12O. It is a derivative of benzene, characterized by the presence of a propanal group and an ethenyl group attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanal, 2-ethenyl- typically involves the reaction of benzene with propanal and ethenyl groups under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with propanal in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The ethenyl group can be introduced through a subsequent reaction involving the addition of an ethenyl halide under similar catalytic conditions .
Industrial Production Methods: Industrial production of Benzenepropanal, 2-ethenyl- often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as distillation and purification to isolate the desired compound from by-products and impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Benzenepropanal, 2-ethenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
Benzenepropanal, 2-ethenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Mécanisme D'action
The mechanism of action of Benzenepropanal, 2-ethenyl- involves its interaction with various molecular targets and pathways. The compound’s aromatic ring can participate in π-π interactions with other aromatic systems, while the aldehyde group can form hydrogen bonds and undergo nucleophilic addition reactions. These interactions contribute to its reactivity and potential biological effects .
Comparaison Avec Des Composés Similaires
Benzenepropanal: Lacks the ethenyl group, making it less reactive in certain substitution reactions.
Benzaldehyde: Contains only an aldehyde group attached to the benzene ring.
Cinnamaldehyde: Contains a propenal group attached to the benzene ring, similar to Benzenepropanal, 2-ethenyl- but with different reactivity.
Uniqueness: Benzenepropanal, 2-ethenyl- is unique due to the presence of both the propanal and ethenyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This dual functionality allows for a wider range of chemical transformations and applications .
Propriétés
Numéro CAS |
339177-04-7 |
|---|---|
Formule moléculaire |
C11H12O |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
3-(2-ethenylphenyl)propanal |
InChI |
InChI=1S/C11H12O/c1-2-10-6-3-4-7-11(10)8-5-9-12/h2-4,6-7,9H,1,5,8H2 |
Clé InChI |
RTPFADXSXZSBAS-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=CC=C1CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{5-(Diethylamino)-2-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl}propanamide](/img/structure/B14237978.png)

![2-[(4-chlorophenyl)sulfonylamino]-N-[(2-methoxyphenyl)methylideneamino]benzamide](/img/structure/B14237990.png)

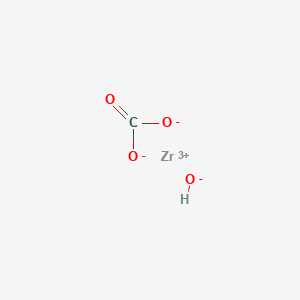
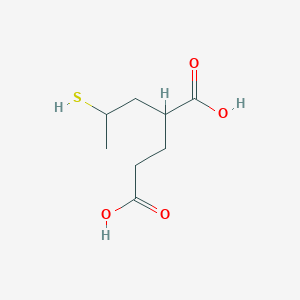
![[1-(2-Fluorophenyl)ethylidene]propanedinitrile](/img/structure/B14238005.png)
![Pyrido[3,2-D][1,3]oxazepine](/img/structure/B14238016.png)
![3,7-Diphenyl-4,5,7,7a-tetrahydro-2H-furo[2,3-c]pyran-2-one](/img/structure/B14238017.png)
